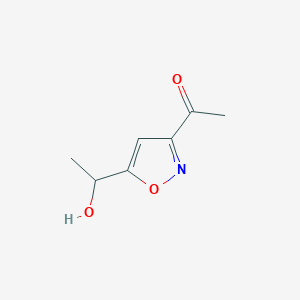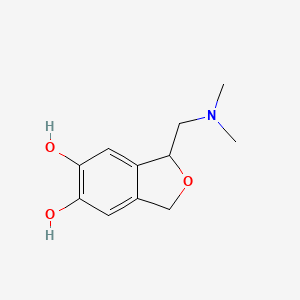
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol is an organic compound that belongs to the class of isobenzofurans. This compound is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a dihydroisobenzofuran ring system. The compound also contains two hydroxyl groups at the 5 and 6 positions of the dihydroisobenzofuran ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol typically involves the following steps:
Formation of the Isobenzofuran Ring: The initial step involves the formation of the isobenzofuran ring system. This can be achieved through cyclization reactions involving suitable precursors such as phthalic anhydride and appropriate nucleophiles.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction. This step often involves the use of dimethylamine and formaldehyde under basic conditions to form the dimethylaminomethyl group.
Hydroxylation: The final step involves the introduction of hydroxyl groups at the 5 and 6 positions of the dihydroisobenzofuran ring. This can be achieved through selective hydroxylation reactions using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The dimethylamino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学的研究の応用
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, while the hydroxyl groups can form additional hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol: The parent compound with unique structural features.
Dimethylaminomethyl derivatives: Compounds with similar dimethylaminomethyl groups but different ring systems.
Isobenzofuran derivatives: Compounds with similar isobenzofuran ring systems but different substituents.
Uniqueness
This compound is unique due to the presence of both dimethylamino and hydroxyl groups on the isobenzofuran ring. This combination of functional groups imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
1-[(dimethylamino)methyl]-1,3-dihydro-2-benzofuran-5,6-diol |
InChI |
InChI=1S/C11H15NO3/c1-12(2)5-11-8-4-10(14)9(13)3-7(8)6-15-11/h3-4,11,13-14H,5-6H2,1-2H3 |
InChIキー |
AXOBRCSORCNZAQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1C2=CC(=C(C=C2CO1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


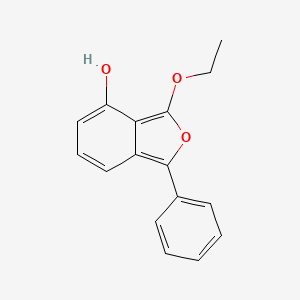
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)

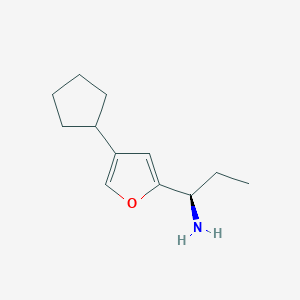

![2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)



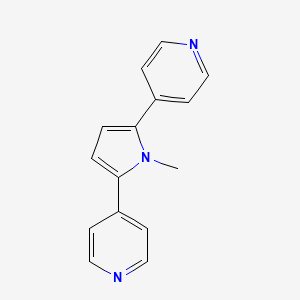
![[2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12875614.png)
